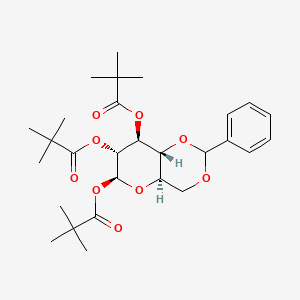
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is a significant compound in the biomedical industry. It serves as a key intermediate for the synthesis of various pharmaceutical drugs targeting diseases such as cancer, diabetes, and cardiovascular disorders. This compound is derived from glucose and is characterized by its benzylidene and pivaloyl protective groups, which enhance its stability and reactivity in chemical processes.
准备方法
The synthesis of 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose typically involves the protection of the hydroxyl groups of glucose. One common method includes the treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid in anhydrous dimethylformamide . The pivaloyl groups are then introduced using pivaloyl chloride in the presence of a base such as pyridine . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
化学反应分析
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uronic acids using reagents like lead tetra-acetate.
Reduction: Reduction reactions can be performed to remove protective groups, yielding the parent glucopyranose.
Substitution: The benzylidene and pivaloyl groups can be substituted with other protective groups or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like lead tetra-acetate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is widely used in scientific research due to its role as an intermediate in the synthesis of pharmaceutical drugs. Its applications include:
Chemistry: Used in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Serves as a building block for the development of glycoproteins and glycolipids.
Medicine: Key intermediate in the production of drugs targeting cancer, diabetes, and cardiovascular diseases.
Industry: Utilized in the large-scale production of pharmaceutical agents and other bioactive compounds.
作用机制
The mechanism of action of 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose involves its role as a protective group in chemical synthesis. The benzylidene and pivaloyl groups protect the hydroxyl groups of glucose, allowing for selective reactions at other positions on the molecule. This selective reactivity is crucial for the synthesis of complex molecules, as it enables precise modifications without affecting the protected hydroxyl groups.
相似化合物的比较
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is unique due to its specific protective groups and their arrangement on the glucopyranose ring. Similar compounds include:
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside: Another protected glucopyranose derivative with benzyl groups.
4,6-O-Benzylidene-1,2,3-tri-O-acetyl-b-D-glucopyranose: Similar structure but with acetyl groups instead of pivaloyl groups.
β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl): A related compound with acetyl protective groups.
These compounds share similar protective strategies but differ in the specific protective groups used, which can influence their reactivity and applications.
属性
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-6,7-bis(2,2-dimethylpropanoyloxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-26(2,3)23(29)35-19-18-17(15-32-21(34-18)16-13-11-10-12-14-16)33-22(37-25(31)28(7,8)9)20(19)36-24(30)27(4,5)6/h10-14,17-22H,15H2,1-9H3/t17-,18-,19+,20-,21?,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICCSHSKNBYBOC-PRYCNDIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

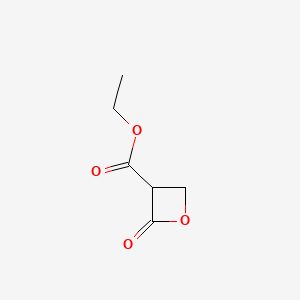
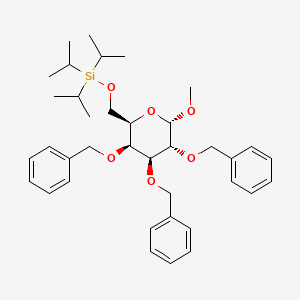
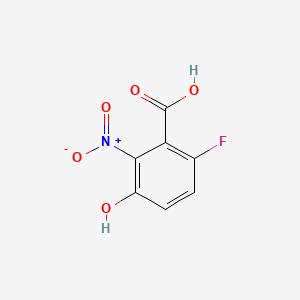
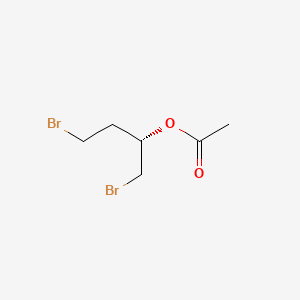
![6-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B573424.png)
![4-methylidene-3H-furo[2,3-d]pyrimidine](/img/structure/B573431.png)
